The compound is part of a larger dataset that includes various chemical entities used in biological research and pharmaceutical development. ZINC13466751 can be accessed through the ZINC database, which aggregates data from multiple sources, including commercial suppliers and academic repositories.
ZINC13466751 falls under the category of small molecules, which are typically organic compounds with low molecular weight. These compounds are often utilized in biological assays and drug development due to their ability to interact with biological macromolecules like proteins and nucleic acids.
Synthesis of ZINC13466751 involves standard organic chemistry techniques. The specific synthetic route may vary depending on the desired purity and yield. Common methods include:
The synthesis often requires specific reagents and conditions tailored to the functional groups present in ZINC13466751. For example, if the compound contains reactive amine or carboxylic acid groups, protecting groups may be employed during synthesis to prevent unwanted side reactions.
ZINC13466751 has a defined molecular structure that can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. The exact structure can provide insights into its potential interactions with biological targets.
The molecular formula, molecular weight, and structural features such as functional groups are critical for understanding the compound's reactivity and biological activity. For instance, knowing whether it contains aromatic rings or heteroatoms can inform its pharmacokinetic properties.
ZINC13466751 may participate in various chemical reactions typical for small organic molecules. Key reactions include:
The reaction conditions (temperature, solvent, catalysts) are crucial for optimizing yields and selectivity. For example, using a specific solvent can influence solubility and reactivity.
The mechanism of action of ZINC13466751 involves its interaction with biological targets, which could include enzymes or receptors. Understanding this mechanism is essential for predicting its pharmacological effects.
Research studies may employ techniques such as enzyme kinetics or receptor binding assays to elucidate how ZINC13466751 exerts its effects at the molecular level. Data from these studies help in understanding its therapeutic potential.
Physical properties such as melting point, boiling point, solubility, and stability under various conditions are important for practical applications in drug formulation and storage.
Chemical properties include reactivity towards acids or bases, stability under light exposure, and compatibility with other compounds in formulations. These properties dictate how ZINC13466751 can be utilized effectively in scientific research.
ZINC13466751 has potential applications in several areas:
Understanding these aspects can enhance research efforts aimed at utilizing ZINC13466751 effectively within various scientific domains.
The hypoxia-inducible factor (HIF) pathway is a master regulator of cellular adaptation to low oxygen tension, governing the expression of >200 genes involved in angiogenesis, metabolism, and metastasis. Central to this pathway is the oxygen-dependent interaction between HIF-1α and the von Hippel-Lindau protein (pVHL), which serves as the substrate recognition subunit of an E3 ubiquitin ligase complex. Under normoxic conditions, prolyl-hydroxylated HIF-1α is recognized by pVHL, leading to its ubiquitination and proteasomal degradation. Disruption of this interaction results in HIF-1α stabilization and transcriptional activation of pro-tumorigenic genes, making it a compelling therapeutic target for oncology and ischemic diseases [3] [7].
Protein-protein interactions (PPIs) like HIF-1α/VHL are historically challenging to inhibit with small molecules due to their extensive interfacial areas. The discovery of ZINC13466751 represents a significant advancement in targeting this critical PPI, offering a chemical tool to probe hypoxia signaling mechanisms and potentially overcome limitations of upstream targets like prolyl hydroxylase (PHD) inhibitors, which indiscriminately stabilize all HIF-α isoforms [2] [10].
Prior efforts to target the HIF pathway have focused on:
Table 1: Comparative Analysis of HIF Pathway Inhibitors
Inhibitor Class | Representative Compound | Target | IC₅₀/EC₅₀ | Key Limitations |
---|---|---|---|---|
PHD inhibitors | Roxadustat | PHD enzymes | 10-100 nM | Pan-HIF-α stabilization |
HIF-DNA binders | Echinomycin | HIF-1 DNA complex | ~50 nM | High cytotoxicity |
pVHL ligands | VH298 | pVHL E3 ligase | 1.1 µM | Indirect mechanism |
PPI inhibitors | ZINC13466751 | HIF-1α/pVHL interface | 2.0 µM | Moderate potency |
ZINC13466751 emerged from a 2016 PeerJ study as a first-in-class direct inhibitor of the HIF-1α/pVHL interaction, distinguishing itself through a novel scaffold unrelated to hydroxyproline mimetics [2].
Despite promising developments, critical gaps remain:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7